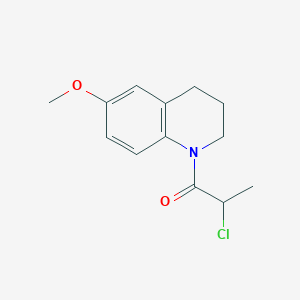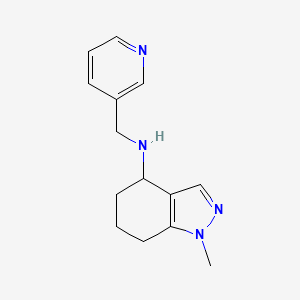
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CQP, and it is a derivative of quinoline. The purpose of
作用機序
The mechanism of action of 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). It may also act by inhibiting the activity of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth, as well as induce apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its potential therapeutic applications. Additionally, it is relatively easy to synthesize and purify, making it a viable option for research studies. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One potential direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, future research may focus on developing more soluble derivatives of this compound to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method involves the reaction of 6-methoxy-2-quinolinecarboxaldehyde with chloroacetyl chloride in the presence of a base. This compound has been shown to exhibit anti-cancer activity, anti-inflammatory activity, and other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
合成法
The synthesis method of 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 6-methoxy-2-quinolinecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.
科学的研究の応用
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in various scientific research studies due to its potential therapeutic applications. One of the primary applications of this compound is in the field of cancer research. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-3-4-10-8-11(17-2)5-6-12(10)15/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKFZMNQBLGZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)


![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)